molecular formula C15H11N5O B1251700 N-Hydroxyannomontine CAS No. 878049-56-0

N-Hydroxyannomontine

Cat. No.: B1251700
CAS No.: 878049-56-0
M. Wt: 277.28 g/mol
InChI Key: CUDZAZQWOSIPTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Hydroxyannomontine is a rare pyrimidine-β-carboline alkaloid of significant interest in medicinal chemistry and drug discovery research. It was first isolated from Annona foetida and is one of only three known natural members of the pyrimidine-substituted β-carboline family, making it a structurally intriguing compound . Research has highlighted its potential in oncology, with molecular docking studies indicating a promising binding affinity for the DNA topoisomerase II-DNA complex, a well-known target for anti-cancer therapeutics . Combined experimental and DFT (Density Functional Theory) investigations have provided a deep understanding of its structural, vibrational, and quantum-chemical properties, which are valuable for predicting its reactivity and interactions with biological targets . Beyond its anti-cancer potential, the β-carboline core is a privileged scaffold in pharmacology. Recent studies have designed and investigated novel annomontine analogues for various applications, including as potential agents against SARS-CoV-2, highlighting the continued research value of this chemical class . The compound's extensive characterization via modern NMR techniques, including complete 1H, 13C, and 15N NMR assignments, ensures researchers have a solid foundation for its identification and use in experimental settings . This compound is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

878049-56-0

Molecular Formula

C15H11N5O

Molecular Weight

277.28 g/mol

IUPAC Name

4-(9-hydroxypyrido[3,4-b]indol-1-yl)pyrimidin-2-amine

InChI

InChI=1S/C15H11N5O/c16-15-18-8-6-11(19-15)13-14-10(5-7-17-13)9-3-1-2-4-12(9)20(14)21/h1-8,21H,(H2,16,18,19)

InChI Key

CUDZAZQWOSIPTN-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C(N2O)C(=NC=C3)C4=NC(=NC=C4)N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2O)C(=NC=C3)C4=NC(=NC=C4)N

Synonyms

N-hydroxyannomontine

Origin of Product

United States

Natural Occurrence, Isolation, and Advanced Purification Methodologies of N Hydroxyannomontine

Identification of Botanical Sources of N-Hydroxyannomontine

This compound is a naturally occurring compound, primarily found within the plant kingdom. Its presence has been reported in specific plant species, contributing to the diverse array of phytochemicals found in these organisms.

Annona Species as a Primary Source of this compound Alkaloids

Plants belonging to the Annona genus, part of the Annonaceae family, are recognized as significant sources of various alkaloids, including this compound. The Annonaceae family encompasses tropical and subtropical plants distributed across continents such as Asia, South and Central America, Australia, and Africa. nih.gov The Annona genus itself contains over 119 species of trees and shrubs. mdpi.com this compound has been specifically reported in Annona foetida Mart. mdpi.comnih.govscispace.compreprints.org This species is a tree found in regions of Brazil and the Peruvian Amazon. nih.gov While Annona foetida is a primary reported source, other Annona species are known to contain a wide variety of alkaloids. nih.govresearchgate.netjscimedcentral.com

Distribution within Plant Tissues (e.g., Bark)

Within the Annona species, the concentration and presence of this compound can vary depending on the plant tissue. Studies have specifically identified the bark of Annona foetida as a source of this compound. nih.govmdpi.comscispace.compreprints.orgresearchgate.net Other alkaloids in the Annona genus have been found in various parts, including leaves, seeds, fruits, and branches, indicating a varied distribution of secondary metabolites within these plants. nih.govresearchgate.netjscimedcentral.com For instance, while this compound has been found in the bark of A. foetida, other alkaloids like annomontine (B1231002), atherospermidine, and O-methylmoschatoline have been isolated from the branches of the same species. nih.gov This suggests that the specific tissue harvested is crucial for isolating particular compounds.

Modern Techniques for this compound Isolation

The isolation of this compound from plant material involves several modern techniques aimed at separating the target compound from the complex matrix of the plant extract.

Chromatographic Separation Protocols (e.g., HPLC, Column Chromatography)

Chromatographic methods are fundamental in the isolation and purification of this compound. Techniques such as High-Performance Liquid Chromatography (HPLC) and column chromatography are commonly employed. Column chromatography, often utilizing silica (B1680970) gel, is a standard initial step for separating crude plant extracts into fractions based on polarity. researchgate.net Further purification of fractions containing this compound can be achieved using more advanced chromatographic techniques like preparative HPLC. cjnmcpu.com The choice of stationary phase (e.g., C18 columns) and mobile phase (e.g., gradients of water and acetonitrile (B52724) with acidic modifiers like formic acid) in HPLC is critical for achieving effective separation of alkaloids. uni-frankfurt.denih.gov

Solvent Extraction Optimization for this compound

The initial step in isolating this compound involves extracting compounds from the plant material using suitable solvents. This typically begins with maceration or extraction of the dried and powdered plant tissue (such as bark) with organic solvents like ethanol (B145695) or chloroform. researchgate.netcjnmcpu.com The choice of solvent and extraction method is optimized to efficiently dissolve the alkaloids while minimizing the extraction of unwanted compounds. Following initial extraction, liquid-liquid partitioning steps are often employed. This involves washing the organic extract with water and then extracting the alkaloids into an acidic aqueous phase, as alkaloids are typically more soluble in acidic conditions due to protonation. researchgate.netcjnmcpu.com The acidic aqueous phase is then basified to precipitate or allow extraction of the alkaloids back into an organic solvent, effectively separating them from many other plant constituents. researchgate.netcjnmcpu.com

Advanced Purification and Enrichment Strategies for this compound

Achieving high purity of this compound often requires advanced purification and enrichment strategies beyond initial extraction and basic chromatography. These strategies leverage more sophisticated techniques to isolate the target compound from closely related alkaloids and other plant metabolites. While specific detailed protocols for advanced purification solely focused on this compound are not extensively detailed in the provided search results, the general principles applied to alkaloid purification from Annona species involve a combination of chromatographic methods. Techniques such as countercurrent chromatography, centrifugal partition chromatography, and various modes of preparative HPLC with optimized stationary phases and solvent systems can be employed to further refine the purity of this compound. The use of techniques like High-Performance Countercurrent Chromatography (HPCCC) or Centrifugal Partition Chromatography (CPC) could offer advantages in handling larger sample sizes and reducing solvent consumption compared to traditional column chromatography. Furthermore, optimization of parameters such as solvent ratios, flow rates, and detection methods in HPLC is crucial for the effective separation and enrichment of this compound from complex alkaloid mixtures. The application of advanced spectroscopic techniques like 1D and 2D NMR, as well as High-Resolution Mass Spectrometry (HRMS), is essential for confirming the identity and assessing the purity of the isolated this compound. nih.govnih.govresearchgate.net

Table 1: Reported Source and Tissue of this compound

Compound NameBotanical SourcePlant Tissue
This compoundAnnona foetidaBark

Table 2: Examples of Isolation Techniques Mentioned

TechniqueApplication in Alkaloid Isolation
Solvent ExtractionInitial extraction from plant material
Liquid-Liquid PartitioningSeparation based on pH and solubility
Column ChromatographyInitial separation of crude extracts
HPLCFurther purification and analysis

Detailed Research Findings:

Research has confirmed the presence of this compound in the bark of Annona foetida. nih.govmdpi.comscispace.compreprints.orgresearchgate.net Isolation efforts typically involve solvent extraction followed by chromatographic separation. researchgate.netcjnmcpu.com The complete 1H, 13C, and 15N NMR chemical shift assignments for this compound have been performed using modern NMR techniques, aiding in its identification and structural confirmation during isolation and purification processes. researchgate.net

Preparative Chromatography

Preparative chromatography is a crucial technique used to separate and isolate compounds from mixtures on a larger scale than analytical chromatography nih.gov. In the context of natural product isolation, it is essential for obtaining sufficient quantities of a target compound for structural elucidation and further studies.

For the purification of this compound and other alkaloids from Annona species, column chromatography is a widely utilized preparative method medrxiv.org. This technique involves packing a stationary phase, such as silica gel, into a column and passing the sample mixture through it using a mobile phase. Different compounds in the mixture travel through the column at varying rates depending on their interaction with the stationary and mobile phases, leading to their separation.

Studies on the isolation of alkaloids from Annona species, including those related to this compound, have reported using silica gel 60 with a mesh size of 70-230 for column chromatography medrxiv.org. The elution is often performed stepwise, employing solvent systems of increasing polarity to selectively elute different compounds. For example, mixtures of n-hexane, ethyl acetate (B1210297), and methanol (B129727) have been used as mobile phases, with the ratio of the more polar solvents (ethyl acetate and methanol) gradually increased over time to elute compounds with stronger affinity for the polar stationary phase.

Preparative Thin-Layer Chromatography (TLC) has also been mentioned as a technique employed in the purification process medrxiv.org. Preparative TLC allows for the separation of compounds on a flat plate coated with a stationary phase, providing a visual separation that can be used to isolate bands containing the target compound.

Crystallization Techniques

Crystallization is a fundamental purification technique used to obtain pure solid compounds. It relies on the principle that the solubility of a compound is dependent on temperature and solvent composition. By carefully controlling these conditions, the desired compound can be selectively crystallized out of a solution, leaving impurities behind.

While specific details on the crystallization of this compound are not extensively detailed in the provided search results, crystallization is a standard method applied to purify alkaloids isolated from natural sources after chromatographic separation. Literature on related pyrimidine-β-carboline alkaloids isolated from Annona species mentions crystallization as a purification step for compounds eluted from chromatographic columns. The process typically involves dissolving the isolated compound in a suitable solvent or mixture of solvents at an elevated temperature and then allowing the solution to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. Impurities that are present in lower concentrations or have different solubility properties remain in the solution.

The choice of solvent or solvent system is critical for successful crystallization and depends on the solubility characteristics of the target compound and the impurities. Factors such as solvent polarity, evaporation rate, and the ability to dissolve the compound at higher temperatures while having reduced solubility at lower temperatures are considered.

Sophisticated Structural Elucidation and Comprehensive Spectroscopic Characterization of N Hydroxyannomontine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for N-Hydroxyannomontine

NMR spectroscopy is a cornerstone technique in the structural elucidation of organic compounds, including natural products like this compound. frontiersin.orgchemrxiv.org By analyzing the interaction of atomic nuclei with a strong magnetic field and radiofrequency pulses, NMR provides characteristic signals (chemical shifts, multiplicities, and coupling constants) that are unique to the molecule's structure. agroparistech.fr

Complete and unambiguous assignments of the 1H, 13C, and 15N NMR chemical shifts for this compound have been performed using modern NMR techniques. nih.gov Chemical shifts (δ), measured in parts per million (ppm), are highly sensitive to the electronic environment of the nucleus and provide crucial information about the functional groups and bonding arrangements within the molecule. researchgate.nethmdb.ca

While specific, comprehensive tables of 1H, 13C, and 15N chemical shifts for this compound across various solvents were not fully available in the search results, some data points were found. For example, 1H and 13C NMR data for what appears to be this compound (compound 1) in CDCl3 have been reported. scispace.com The 1H NMR spectrum shows signals characteristic of aromatic protons and other aliphatic protons. scispace.com The 13C NMR data, combined with one-bond 1H-13C correlations, are used to assign carbon signals. scispace.com

The 15N NMR chemical shifts provide valuable information about the nitrogen atoms in the molecule, particularly the N-hydroxy group and the nitrogen atoms within the pyrimidine (B1678525) and β-carboline ring systems. ipb.ptznaturforsch.com Studies have utilized 1H-15N heteronuclear correlation experiments to obtain these assignments. nih.gov

Two-dimensional (2D) NMR techniques are indispensable for establishing connectivity and spatial relationships between atoms in complex molecules. ipb.ptwikipedia.orgharvard.edu For this compound, several 2D NMR experiments have been applied in its structural characterization. mdpi.comresearchgate.net

COSY (Correlation Spectroscopy): 1H-1H COSY experiments reveal correlations between protons that are coupled to each other, typically through two or three bonds. researchgate.netgithub.iosdsu.edu This helps in identifying spin systems within the molecule.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These techniques establish one-bond correlations between protons and carbons (1H-13C). mdpi.comresearchgate.netgithub.iosdsu.edu They are crucial for assigning proton signals to their directly attached carbon atoms. HMQC and HSQC experiments provide a map of C-H connectivity. github.iosdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons (through-space correlations). ipb.ptwikipedia.org This is particularly useful for determining the relative stereochemistry and conformation of the molecule. While the search results mention NOE observations being included in the full NMR analysis of this compound, specific details of these correlations were not readily available in the snippets. researchgate.netnih.gov

The analysis of scalar coupling constants (J values) and signal multiplicities in 1H NMR spectra provides further detailed information about the connectivity and the relative orientation of protons. agroparistech.frrsc.org Signal multiplicity (singlet, doublet, triplet, quartet, multiplet, etc.) is determined by the number of neighboring protons, while the coupling constant reflects the strength of the interaction between coupled nuclei and is influenced by the number of bonds and dihedral angles separating them. agroparistech.fr

For this compound, all 1H-1H scalar coupling constants and signal multiplicities have been determined as part of the comprehensive NMR analysis. researchgate.netnih.gov This data is essential for confirming the assignments made from 2D NMR experiments and for gaining a deeper understanding of the molecule's conformation. For instance, coupling constants for aromatic protons can indicate their relative positions on the ring (e.g., ortho, meta, para coupling). rsc.org

Application of 2D NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

Advanced Mass Spectrometry (MS) Approaches for this compound

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. cornell.edu Advanced MS techniques, such as High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS), are crucial for the unambiguous identification and structural characterization of organic compounds. researchgate.net

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular mass of a compound with high precision, typically to several decimal places. researchgate.netmeasurlabs.com This highly accurate mass measurement allows for the unambiguous determination of the elemental composition and molecular formula of the analyte. researchgate.netmeasurlabs.com

For this compound, HRMS has been employed to confirm its molecular formula. scispace.comrsc.org The HRMS data provides a calculated mass for the expected molecular formula (e.g., [M + H]+) which is then compared to the experimentally found mass. rsc.org A close match between the calculated and found masses confirms the proposed molecular formula. For example, HRMS EI data has been reported for this compound, showing a calculated mass for the protonated molecule [M + H]+ and a very close experimentally found value. rsc.org

Tandem Mass Spectrometry (MS/MS), also known as MS2, involves multiple stages of mass analysis with a fragmentation step in between. wikipedia.orgnationalmaglab.org In MS/MS, a precursor ion (the intact molecule or a selected ion derived from it) is selected and then fragmented, typically by collision-induced dissociation (CID). nationalmaglab.orgunt.edu The resulting fragment ions are then mass-analyzed, producing a fragmentation pattern that is characteristic of the molecule's structure. nationalmaglab.orgnih.gov

Fragmentation analysis by MS/MS provides valuable information about the connectivity of atoms and the presence of specific functional groups by breaking the molecule into smaller, identifiable pieces. nationalmaglab.orgnih.gov While the search results confirm that mass spectral data were used in the structural elucidation of this compound researchgate.net, detailed MS/MS fragmentation patterns and their interpretation for this specific compound were not provided in the available snippets. However, MS/MS is a standard technique for obtaining structural information through fragmentation analysis in the characterization of alkaloids and other natural products. mdpi.comnih.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

Computational Chemistry in this compound Structural Analysis

Computational chemistry, particularly Density Functional Theory (DFT), has played a significant role in complementing experimental spectroscopic data for this compound, providing deeper insights into its structural and electronic properties. researchgate.netresearchgate.net

Density Functional Theory (DFT) for Geometry Optimization and Conformational Studies

DFT calculations have been employed to optimize the geometry of this compound and investigate its conformational landscape. researchgate.netresearchgate.net Studies have utilized functionals such as B3LYP with basis sets like 6-311G(2d,p) to determine the theoretical geometry. researchgate.netresearchgate.net These theoretical geometry optimization data have been compared with experimental data, such as those obtained from X-ray crystallography of similar compounds, to validate the computational models. researchgate.netresearchgate.net Conformational studies using DFT provide a better understanding of the molecule's stability and preferred spatial arrangements. researchgate.netresearchgate.net

Theoretical Spectroscopic Data Prediction and Validation

DFT calculations have also been used to predict spectroscopic parameters for this compound, allowing for comparison with experimental spectra and aiding in peak assignment and structural confirmation. researchgate.netresearchgate.net

Theoretical UV-Vis spectra calculated using DFT have shown good agreement with experimental measurements, with specific electronic transitions being assigned based on the calculations. researchgate.net

Comparative IR studies, supported by theoretical calculations, have revealed characteristic vibrations for the structure and provided insights into intramolecular and intermolecular hydrogen bonding. researchgate.net

While the search results specifically mention theoretical and experimental DFT studies for vibrational, structural, and quantum properties, and agreement between calculated and experimental UV spectra researchgate.netresearchgate.net, detailed tables of predicted vs. experimental NMR chemical shifts or vibrational frequencies specifically for this compound were not explicitly provided in the snippets. However, the methodology of predicting spectroscopic data using DFT and comparing it to experimental results is a standard practice in structural elucidation chemrxiv.orgnih.govc6h6.orgeurjchem.com, and has been applied to this compound. researchgate.netresearchgate.net

Data from a theoretical and experimental DFT study on annomontine (B1231002) and this compound highlight the application of these methods. researchgate.netresearchgate.net

PropertyMethodFinding/ApplicationSource
Geometry OptimizationDFT (B3LYP/6-311G(2d,p))Theoretical geometry compared with X-ray data; conformational study. researchgate.netresearchgate.net
Vibrational PropertiesDFTComparative IR studies, revealed hydrogen bonds and characteristic vibrations. researchgate.net
UV-Vis SpectraDFTCalculated spectra agreed with experimental data, transitions assigned. researchgate.net
Quantum PropertiesDFTNBOs, HOMO-LUMO gap, MEPS calculations performed. researchgate.net

This table summarizes some of the key applications of computational chemistry in the study of this compound as found in the search results.

Biosynthetic Pathways and Precursor Integration Studies of N Hydroxyannomontine

Proposed Biosynthetic Routes to Pyrimidine-β-Carboline Alkaloids

Pyrimidine-β-carboline alkaloids, including annomontine (B1231002) and N-hydroxyannomontine, are believed to originate from the convergence of metabolic pathways leading to the indole (B1671886) moiety and a pyrimidine-containing unit. Research suggests plausible biosynthetic routes involving the Pictet-Spengler condensation as a central reaction for the formation of the β-carboline core. researchgate.netresearchgate.netmdpi.com

Pictet-Spengler Condensation Mechanisms

The Pictet-Spengler reaction is a well-established chemical transformation in the synthesis of tetrahydro-β-carbolines, a core structure found in many natural alkaloids. rsc.orgmdpi.comnih.govwikipedia.orgnih.govutm.myresearchgate.net This reaction typically involves the condensation of a β-arylethylamine, such as tryptamine (B22526), with an aldehyde or ketone under acidic conditions, followed by ring closure. rsc.orgmdpi.comnih.govwikipedia.orgutm.my The mechanism proceeds through the initial formation of an imine intermediate (Schiff base), which is then protonated to form a more electrophilic iminium ion. rsc.orgwikipedia.orgresearchgate.net An intramolecular electrophilic attack by the electron-rich indole ring onto the iminium ion leads to cyclization and the formation of the tetrahydro-β-carboline ring system. mdpi.comwikipedia.org In the context of pyrimidine-β-carboline alkaloids, the aldehyde or ketone component would need to incorporate the necessary pyrimidine (B1678525) structure or a precursor that is subsequently modified.

Role of Tryptamine and Amino Acid Precursors

Tryptamine, an indolamine metabolite derived from the essential amino acid tryptophan, is a key precursor in the biosynthesis of many indole alkaloids, including β-carbolines. nih.govwikipedia.orgfishersci.sefishersci.cabmrb.ionih.gov The structure of β-carboline is similar to tryptamine, with the ethylamine (B1201723) chain forming an additional ring fused to the indole nucleus via an extra carbon atom. nih.gov

For pyrimidine-β-carboline alkaloids like this compound and annomontine, it is proposed that their biosynthesis involves a Pictet-Spengler condensation between tryptamine (or a derivative like 6-bromotryptamine in the case of related compounds) and an α-keto acid derived from amino acids such as arginine or homoarginine. researchgate.net This suggests a convergent pathway where the indole portion originates from tryptophan/tryptamine and the pyrimidine-containing part is derived from the metabolism of specific amino acids.

Enzymatic Transformations and Biocatalytic Considerations

While the Pictet-Spengler reaction can occur under purely chemical conditions, in biological systems, these transformations are often catalyzed by specific enzymes known as Pictet-Spenglerases. nih.gov Enzymes like strictosidine (B192452) synthase (STR) are known to catalyze the condensation of tryptamine with dialdehydes in the biosynthesis of monoterpenoid indole alkaloids. nih.govnih.gov Another enzyme, McbB, has been identified in microbial biosynthesis, catalyzing the condensation between L-tryptophan and oxaloacetaldehyde to produce β-carboline. nih.gov

The enzymatic machinery involved in the biosynthesis of pyrimidine-β-carboline alkaloids, specifically the formation of the pyrimidine moiety and its condensation with the tryptamine-derived unit, is less extensively characterized compared to simpler β-carbolines. However, the principles of biocatalysis, offering high selectivity and mild reaction conditions, are relevant to understanding these complex pathways. eco-vector.com Biocatalytic and chemoenzymatic approaches are increasingly explored for the synthesis of complex organic compounds, including alkaloids, highlighting the potential role of enzymes in these biosynthetic routes. eco-vector.comuniovi.es The hydroxylation step leading to this compound from annomontine would also be an enzymatic transformation, likely catalyzed by an oxidase or hydroxylase enzyme.

Isotopic Labeling Studies for Biosynthetic Pathway Elucidation

Isotopic labeling studies are powerful tools for elucidating metabolic networks and biosynthetic pathways by tracking the incorporation of labeled precursors into target compounds. biorxiv.orgbiorxiv.org By using isotopically labeled forms of proposed precursors, such as labeled tryptamine or amino acids, researchers can trace their fate within the organism and identify intermediates and the sequence of enzymatic steps involved in the biosynthesis of this compound.

Studies using deuterium-labeled tryptamine have been employed to monitor its incorporation into alkaloid pathways in plants, providing insights into the rate of synthesis and transport of these compounds. biorxiv.orgbiorxiv.org Applying similar isotopic labeling techniques with potential precursors like labeled tryptamine, arginine, or homoarginine, and analyzing the resulting labeled this compound and intermediates using techniques like mass spectrometry, would provide crucial evidence to support or refute proposed biosynthetic routes and to identify specific enzymatic steps involved in the formation of the pyrimidine ring and its fusion with the β-carboline core, as well as the N-hydroxylation step.

Chemical Synthesis and Advanced Analog Development of N Hydroxyannomontine

Strategies for the Total Synthesis of N-Hydroxyannomontine

The total synthesis of natural products like this compound serves not only to confirm their chemical structure but also as a crucial platform for developing new synthetic methodologies and accessing sufficient quantities for further research and analog synthesis. organic-chemistry.org The synthesis of the β-carboline scaffold, a central component of this compound, is a significant area of research in organic chemistry, with various methodologies developed over the years. ljmu.ac.ukmdpi.com

Stereoselective and Enantioselective Methodologies

Controlling stereochemistry is paramount in the synthesis of many natural products, as different stereoisomers can exhibit vastly different biological activities. Stereoselective synthesis aims to produce a specific stereoisomer, while enantioselective synthesis focuses on the preferential formation of one enantiomer over the other. ethz.ch Given the potential for stereocenters within the this compound structure, stereoselective and enantioselective methodologies are critical for accessing the naturally occurring form and evaluating the biological effects of specific stereoisomers. Techniques such as using chiral starting materials (chiral pool), resolution of racemic mixtures, employing chiral auxiliaries, or utilizing enantioselective catalysis can be applied to introduce and control stereochemistry during the synthesis of this compound or its key intermediates. ethz.ch

Semi-Synthetic Modifications of this compound and Related Alkaloids

Semi-synthetic modification involves using a naturally occurring compound as a starting material and performing chemical reactions to create new derivatives. This approach can be valuable for exploring the structure-activity relationship of natural products and generating compounds with improved properties. While specific details on the semi-synthetic modification of this compound are limited in the provided context, the semi-synthetic modification of other natural products, such as Amaryllidaceae alkaloids and nocathiacin I, has been successfully employed to enhance biological activities like antimycobacterial and antibacterial properties, respectively. nih.govnih.gov These examples suggest that semi-synthetic approaches could be a fruitful avenue for developing novel this compound derivatives by modifying peripheral functional groups or the N-hydroxy moiety itself, provided the core pyrimidine-β-carboline structure can be maintained or selectively functionalized.

Design and Synthesis of this compound Structural Analogs and Derivatives

The design and synthesis of structural analogs and derivatives of this compound are driven by the desire to explore its chemical space, understand the role of different structural elements in its biological activities, and potentially develop compounds with enhanced potency, selectivity, or other desirable properties. nih.gov This involves making targeted changes to the core structure or introducing diverse substituents.

Modifications to the Pyrimidine-β-Carboline Core

The pyrimidine-β-carboline core is the defining structural feature of this compound. Modifications to this core can involve altering the substitution pattern on either the pyrimidine (B1678525) or the β-carboline rings, or even exploring isosteric replacements of atoms within the rings. The β-carboline scaffold itself is a well-established structural motif in medicinal chemistry, and numerous synthetic methodologies exist for its construction and functionalization. ljmu.ac.ukmdpi.com These methods, including Pictet-Spengler and Bischler-Napieralski reactions, as well as transition metal-catalyzed procedures, could be adapted for the synthesis of modified this compound cores. ljmu.ac.ukmdpi.comanalis.com.my Changes to the pyrimidine ring, particularly around the N-hydroxy group, could also lead to interesting analogs.

Introduction of Diverse Substituents for Functional Modulation

Introducing diverse substituents onto the this compound scaffold is a common strategy to modulate its physical, chemical, and biological properties. This can involve appending various functional groups at different positions on the pyrimidine-β-carboline core. The nature and position of these substituents can influence factors such as solubility, metabolic stability, target binding affinity, and selectivity. For example, the synthesis of diverse heterocyclic derivatives and the introduction of different amine groups have been explored in the context of other N-hydroxy compounds and related heterocyclic systems to achieve desired biological effects. nih.govchemmethod.comnih.gov By strategically introducing substituents, researchers can systematically investigate their impact on the activity of this compound and potentially identify derivatives with improved characteristics.

This compound is a pyrimidine-β-carboline alkaloid isolated from the bark extract of Annona foetida. nih.gov Research has focused on its potential biological activities, particularly in the context of infectious diseases, investigating its molecular targets and cellular mechanisms in pre-clinical models.

Mechanistic Investigations of N Hydroxyannomontine Biological Activities in Pre Clinical Research Models

Cellular Mechanisms of Action in Protozoan Pathogens

Protozoan-Specific Target Modulation

Research indicates that N-Hydroxyannomontine possesses antiparasitic activity, specifically demonstrated against Leishmania braziliensis and Leishmania guyanensis, two species responsible for leishmaniasis. mdpi.compreprints.orgnih.gov While the precise protozoan-specific targets of this compound require further detailed investigation, studies on other antiprotozoal drugs and natural products provide potential insights into possible mechanisms.

Antiprotozoan drugs often target pathways and mechanisms essential and specific to the parasite, minimizing harm to the host cells. libretexts.org For instance, some drugs target metabolic pathways unique to anaerobic protozoa, such as the pyruvate:ferredoxin oxidoreductase enzyme, which is involved in activating certain antiparasitic compounds. nih.gov Another crucial target in some protozoan parasites is the thioredoxin reductase enzyme, which plays a vital role in maintaining cellular redox homeostasis and protecting against oxidative stress. frontiersin.org Inhibition of this enzyme can lead to the accumulation of reactive oxygen species (ROS), ultimately resulting in parasite death. frontiersin.org Given that this compound is an alkaloid with demonstrated antileishmanial activity, it is plausible that its mechanism involves modulating similar vital enzymatic systems or other unique metabolic processes within these parasites.

Pre-clinical data on the antileishmanial activity of this compound against L. braziliensis and L. guyanensis has been reported with IC50 values of 252.7 ± 2.2 µM and 437.5 ± 2.5 µM, respectively. preprints.orgnih.gov

Mechanistic Antiproliferative Effects in Cellular Models

This compound and other β-carboline alkaloids have been explored for their potential antiproliferative effects on various human cancer cell lines. researchgate.net These effects can involve multiple mechanisms, including direct cytotoxicity, induction of apoptosis, and modulation of the cell cycle.

Cytotoxic Effects on Human Cancer Cell Lines (e.g., HepG2, HL-60, A549)

Studies have investigated the cytotoxic potential of this compound and related compounds against a range of cancer cell lines, including HepG2 (hepatocellular carcinoma), HL-60 (acute promyelocytic leukemia), and A549 (lung adenocarcinoma). mdpi.comnih.govnih.govwaocp.org While specific detailed studies focusing solely on the cytotoxicity of this compound against these exact cell lines and their underlying mechanisms are not extensively detailed in the provided search results, the broader context of β-carbolines and related natural products suggests potential avenues of action.

For example, other compounds have demonstrated antiproliferative effects on HepG2 and A549 cells by decreasing cell viability and total cell number. mdpi.comnih.gov Some studies indicate that the cytotoxic effects can be linked to the induction of oxidative stress, leading to the accumulation of ROS and subsequent cell death. mdpi.com

Investigation of Apoptosis Induction Pathways

Apoptosis, or programmed cell death, is a key mechanism by which many anticancer agents exert their effects. Investigations into the mechanistic antiproliferative effects of compounds often explore their ability to induce apoptosis and the pathways involved. Apoptosis can be initiated through various pathways, including caspase-dependent and caspase-independent routes. wikipedia.orgmdpi.com

Caspase activation, particularly caspases 3, 7, 8, and 9, plays a central role in many apoptotic pathways, leading to the cleavage of key cellular proteins like poly-ADP-ribose-polymerase (PARP) and DNA fragmentation. nih.govnih.gov The release of cytochrome c from mitochondria is a common event triggering caspase activation. nih.gov Some compounds induce apoptosis through a mitochondrion-dependent pathway involving cytochrome c release and subsequent caspase activation. nih.gov

Caspase-independent apoptosis can involve factors like Apoptosis Inducing Factor (AIF), which translocates from the mitochondria to the nucleus to trigger chromatin condensation and DNA fragmentation. wikipedia.org

While specific data on how this compound induces apoptosis is limited in the provided results, the study of other natural products and β-carbolines suggests that apoptosis induction is a likely mechanism contributing to their antiproliferative effects on cancer cells. mdpi.comnih.govnih.gov

Cell Cycle Modulation Studies

Cell cycle progression is tightly regulated, and dysregulation is a hallmark of cancer. Many antiproliferative agents exert their effects by interfering with the cell cycle at specific phases (G1, S, G2, M). genome.jpfrontiersin.org Cell cycle progression is controlled by cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors (CKIs). genome.jpnih.gov

Studies on various compounds have shown their ability to induce cell cycle arrest in cancer cell lines. For instance, some compounds have been shown to cause G2/M phase arrest in HepG2 cells and S and G2/M phase arrest in A549 cells. mdpi.com Cell cycle arrest can be mediated by modulating the expression or activity of cyclins, CDKs, and CKIs. genome.jpnih.gov For example, some agents can decrease the expression of cyclins and increase the expression of CKIs like p21. nih.gov

While direct studies on this compound's impact on the cell cycle are not detailed, the investigation of cell cycle modulation is a standard component of mechanistic antiproliferative research and would be a relevant area for understanding the full scope of this compound's effects on cancer cells.

Exploration of Additional Pharmacological Modulations

Beyond its antiparasitic and antiproliferative effects, the β-carboline structure of this compound suggests potential for other pharmacological activities, particularly in the context of anti-inflammatory and antioxidant mechanisms.

Potential Anti-inflammatory and Antioxidant Mechanisms (in the context of β-carbolines)

β-Carbolines are known for their diverse biological activities, including anti-inflammatory and antioxidant properties. researchgate.netutm.mynih.gov These effects are often attributed to the ability of β-carbolines to scavenge free radicals and inhibit enzymes involved in inflammatory processes. utm.mynih.gov

For example, some β-carbolines have demonstrated concentration-dependent inhibition of lipid peroxidation, a process driven by oxidative stress. nih.gov This antioxidant activity can be related to their chemical structure, particularly the presence of hydroxyl substitutions. nih.gov

In the context of inflammation, β-carbolines have been shown to exert effects by inhibiting enzymes such as xanthine (B1682287) oxidase, which is involved in inflammatory pathways. utm.my While specific studies on the anti-inflammatory and antioxidant mechanisms of this compound are not provided, its classification as a β-carboline suggests the potential for these activities, warranting further investigation into its specific molecular targets and pathways in inflammatory and oxidative stress responses.

Neuropharmacological Target Exploration (based on β-carboline scaffold)

This compound is a chemical compound that contains the β-carboline scaffold. The β-carboline nucleus, a tricyclic pyrido[3,4-b]indole alkaloid, is a structural motif found in numerous natural and synthetic compounds known for their diverse pharmacological properties, particularly within the central nervous system (CNS). The unique structural features of the β-carboline scaffold are understood to facilitate interactions with various enzymes and protein receptor targets in the brain, contributing to the neuropharmacological potential observed in many compounds containing this structure. researchgate.netsci-hub.senih.gov

The β-carboline scaffold has been associated with a range of neuropharmacological activities in pre-clinical research models. These activities stem from interactions with targets such as benzodiazepine (B76468) receptors, serotonin (B10506) receptors, opioid receptors, imidazoline (B1206853) receptors, and monoamine oxidase (MAO) enzymes, as well as certain kinases. sci-hub.semdpi.comwikipedia.orgroutledge.comtaylorfrancis.com Modulation of these targets by β-carboline alkaloids has been implicated in effects relevant to neuropsychiatric disorders, including antidepressant-like effects, anxiolytic actions, anticonvulsant properties, and potential in models of Parkinson's disease. researchgate.netsci-hub.semdpi.comwikipedia.orgnih.govroutledge.comtaylorfrancis.comresearchgate.net The versatility of the β-carboline scaffold allows for structural modifications that can influence the affinity and selectivity for different neuropharmacological targets.

Comprehensive Structure Activity Relationship Sar Studies of N Hydroxyannomontine and Its Derivatives

Elucidation of Key Structural Motifs for Specific Biological Activities

Studies on N-Hydroxyannomontine and related β-carboline alkaloids have begun to shed light on the structural motifs crucial for their biological activities. The core β-carboline scaffold, a tricyclic structure containing indole (B1671886) and pyridine (B92270) rings, is a common feature in many naturally occurring compounds with diverse pharmacological properties. acs.orgacs.orgnih.gov this compound itself is characterized by a pyrimidine (B1678525) ring fused to the β-carboline system and the presence of an N-hydroxy group. nih.govnih.govscispace.com

Research indicates that the presence and position of substituents on the β-carboline framework significantly impact activity. For instance, the N-hydroxy group in this compound is a notable modification compared to its parent compound, annomontine (B1231002). nih.govnih.govnih.gov While the precise role of the N-hydroxy group in the SAR of annomontine derivatives is an active area of investigation, studies on other classes of compounds with endocyclic N-hydroxy groups have shown their importance for various biological activities, including cytotoxic effects. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling employs mathematical and statistical methods to correlate the structural and physicochemical properties of a series of compounds with their biological activities. scribd.commdpi.comdovepress.com This approach allows for the prediction of the activity of untested compounds and provides quantitative insights into the structural requirements for optimal activity. dovepress.com

While specific detailed QSAR models exclusively focused on a large series of this compound analogs are not extensively detailed in the provided search results, the principles of QSAR are highly relevant to the study of this class of compounds. QSAR models typically involve calculating various molecular descriptors (e.g., electronic, steric, hydrophobic parameters) for a set of compounds with known biological activity and then developing a statistical model that describes the relationship between these descriptors and the observed activity. scribd.commdpi.com

For this compound and its potential analogs, QSAR modeling could involve:

Selection of a congeneric series: Studying a set of structurally related compounds, including this compound and derivatives with modifications at different positions of the β-carboline-pyrimidine scaffold or alterations to the N-hydroxy group.

Measurement of biological activity: Obtaining consistent and reliable biological activity data for the selected compounds against a specific target or in a particular assay (e.g., cytotoxicity against cancer cell lines, enzyme inhibition). researchgate.netresearchgate.net

Calculation of molecular descriptors: Computing a wide range of descriptors that capture the relevant structural and physicochemical properties of each molecule. mdpi.comdovepress.com

Statistical model development: Using statistical techniques such as multiple linear regression or machine learning algorithms to build a predictive model that links the descriptors to the biological activity. mdpi.comdovepress.commdpi.com

Model validation: Rigorously validating the developed QSAR model using internal and external validation techniques to ensure its robustness and predictive power for new compounds. mdpi.comresearchgate.net

QSAR studies on N-containing heterocycles and β-carbolines in general demonstrate the applicability of this approach to understanding the SAR of such scaffolds. mdpi.com Applying QSAR to this compound analogs would help to quantify the contribution of specific structural features to its activity and guide the rational design of more potent or selective derivatives.

Computational Approaches to SAR (e.g., Molecular Docking, Molecular Dynamics Simulations)

Computational methods play a crucial role in modern SAR studies, providing insights into the interactions between small molecules and their biological targets at an atomic level. nih.govdovepress.com Molecular docking and molecular dynamics simulations are two prominent techniques used in this context. researchgate.netwikipedia.orgjscimedcentral.comnih.gov

Molecular Docking: This technique predicts the preferred binding orientation (pose) of a ligand (like this compound) within the binding site of a target protein or enzyme. jscimedcentral.com It estimates the binding affinity between the molecule and the target, providing insights into the potential mechanism of action and the key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) that stabilize the complex. jscimedcentral.com

Studies involving molecular docking of this compound and related β-carboline alkaloids have been reported, particularly in the context of their potential anti-cancer activity. google.deresearchgate.netresearchgate.netresearchgate.netgoogle.co.id For example, molecular docking studies with DNA Topoisomerase II-DNA complex have shown favorable binding free energies for this compound, suggesting it as a potential inhibitor of this enzyme. researchgate.netresearchgate.net These studies compare the binding of this compound to known Topoisomerase II inhibitors like amsacrine (B1665488) and doxorubicin, providing a comparative measure of their potential interaction strength. researchgate.netresearchgate.net

Compound Target Binding Free Energy (kcal/mol)
This compound DNA Topoisomerase II-DNA -11.5 researchgate.netresearchgate.net
Annomontine DNA Topoisomerase II-DNA -10.6 researchgate.netresearchgate.net
Amsacrine DNA Topoisomerase II-DNA -10.0 researchgate.netresearchgate.net
Doxorubicin DNA Topoisomerase II-DNA -9.9 researchgate.netresearchgate.net

These docking results suggest that this compound exhibits strong binding interactions with DNA Topoisomerase II, which may contribute to its observed cytotoxic activity against certain cancer cell lines. researchgate.netresearchgate.net Molecular docking helps to visualize these interactions and identify the specific amino acid residues in the binding site that are critical for recognition and binding.

Molecular Dynamics Simulations: While molecular docking provides a static picture of the ligand-target complex, molecular dynamics simulations offer a dynamic view by simulating the movements of atoms and molecules over time. wikipedia.orgnih.gov This technique allows researchers to study the stability of the complex, conformational changes in the protein and ligand, and the flexibility of the binding site. wikipedia.orgnih.gov

Although specific detailed molecular dynamics simulations focused solely on this compound were not prominently found in the search results, this technique is a valuable tool for refining the insights gained from molecular docking. researchgate.net By simulating the behavior of this compound in the context of its biological target over a period of time, researchers can gain a more realistic understanding of the binding process, evaluate the stability of the predicted binding poses, and explore alternative binding modes. wikipedia.orgnih.gov Molecular dynamics simulations can also help to understand the influence of the surrounding environment, such as solvent molecules, on the ligand-target interactions. researchgate.net

Combined computational approaches, integrating techniques like Density Functional Theory (DFT) calculations to understand electronic and structural properties with molecular docking and dynamics, provide a comprehensive picture for SAR analysis of compounds like this compound. google.deresearchgate.netresearchgate.netresearchgate.netresearchgate.net These methods are essential for modern drug discovery, enabling the rational design and optimization of compounds based on their predicted interactions with biological targets. dovepress.comnih.govdovepress.com

Advanced Analytical Method Development for N Hydroxyannomontine Research Applications

Chromatographic Methodologies for Qualitative and Quantitative Analysis

Chromatographic techniques are fundamental for separating N-Hydroxyannomontine from other compounds present in crude extracts or complex mixtures, enabling both its qualitative identification and quantitative determination.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of alkaloids, including those from the Annonaceae family. researchgate.netresearchgate.netmdpi.com HPLC method development for this compound involves selecting appropriate stationary phases, mobile phases, and detection methods to achieve optimal separation, sensitivity, and reproducibility.

Reversed-phase HPLC (RP-HPLC) is commonly employed for the analysis of relatively polar compounds like alkaloids. researchgate.netchromatographyonline.com Method development typically begins with scouting runs to explore different column chemistries (e.g., C18) and mobile phase compositions. chromatographyonline.com Mobile phases often consist of a mixture of water (usually acidified with a buffer or acid like formic acid) and an organic solvent such as methanol (B129727) or acetonitrile (B52724). researchgate.netresearchgate.netchromatographyonline.com The pH of the mobile phase is a critical parameter, especially for ionizable compounds like alkaloids, and is often adjusted to control the ionization state of the analyte, which affects its retention on the stationary phase. asianjpr.com Buffer concentration can also influence retention time and peak shape. asianjpr.com

Detection of this compound in HPLC can be achieved using UV-Visible detectors, as many alkaloids exhibit UV absorbance due to their conjugated systems. researchgate.netuniversiteitleiden.nl The specific wavelength for detection is typically chosen based on the compound's maximum absorbance wavelength (λmax) to maximize sensitivity.

Developing a stability-indicating HPLC method is essential for research involving potential degradation studies of this compound. chromatographyonline.com This involves ensuring the method can separate the intact compound from its degradation products and impurities. chromatographyonline.com

While specific detailed HPLC parameters solely for this compound are not extensively detailed in the provided search results, general principles for alkaloid analysis by HPLC are applicable. For instance, a study on Annonaceous acetogenins (B1209576) and alkaloids in Annona atemoya utilized column chromatography followed by spectroscopic analysis for compound identification, highlighting the role of separation techniques prior to detection. nih.gov Another study on Annona muricata alkaloids mentions using HPLC-ESI-MSn and UPLC-HESI-MS/MS for structural analysis and fingerprinting, indicating the use of HPLC as a separation step hyphenated with mass spectrometry. nih.govmdpi.com

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is typically used for the analysis of volatile or semi-volatile compounds. imist.ma While this compound itself may not be sufficiently volatile for direct GC analysis due to its polar functional groups, derivatization can be employed to convert it into a more volatile form. phenomenex.comsigmaaldrich.com

Derivatization involves chemically modifying the polar groups (such as hydroxyl or amino groups) to reduce their polarity and increase volatility. phenomenex.comsigmaaldrich.com Silylation, using reagents like N,O-bis(trimethylsilyl)acetamide (BSA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common derivatization technique for compounds with active hydrogens on hydroxyl, carboxyl, thiol, or amino groups. phenomenex.comsigmaaldrich.comtcichemicals.com The resulting trimethylsilyl (B98337) (TMS) derivatives are generally more volatile and thermally stable, making them amenable to GC analysis. phenomenex.comtcichemicals.com

GC separation is achieved by partitioning the volatile analytes between a stationary phase (typically a capillary column coated with a polymer) and a mobile phase (an inert carrier gas like helium or nitrogen). imist.ma Detection in GC is commonly performed using Flame Ionization Detectors (FID) or Mass Spectrometry (MS).

While direct GC analysis of this compound is less common than HPLC, GC-MS has been mentioned in the context of analyzing volatile compounds and alkaloids in Annona species. nih.govsemanticscholar.org For instance, GC-MS was used to compare profiles of volatile oil compounds in six Annona species. nih.gov The application of GC for this compound would likely involve a derivatization step to enhance its volatility.

Hyphenated Analytical Techniques in this compound Research

Hyphenated techniques combine the separation power of chromatography with the identification capabilities of spectroscopic detectors, providing more comprehensive information about complex samples containing this compound.

LC-MS and GC-MS for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for the analysis of complex mixtures, allowing for the separation and subsequent identification and quantification of individual components based on their mass-to-charge ratio. imist.manih.gov

LC-MS is particularly well-suited for the analysis of relatively polar and non-volatile compounds like this compound. researchgate.net The LC component separates the mixture, and the eluting compounds are then introduced into the MS detector via an interface (e.g., Electrospray Ionization - ESI). mdpi.comnih.gov ESI is commonly used for alkaloids and can produce protonated molecules ([M+H]+) in positive ionization mode, which are then fragmented in tandem mass spectrometry (MS/MS or MSn) to provide structural information. semanticscholar.orgnih.govmdpi.comnih.govscielo.brresearchgate.net LC-MS/MS analysis has been extensively used for the identification and profiling of alkaloids, including those from Annona species. nih.govmdpi.comscielo.brnih.govresearchgate.net This technique allows for tentative identification based on retention time and fragmentation patterns, often by comparison with databases or literature data. mdpi.comscielo.brresearchgate.net

GC-MS, as discussed earlier, is applicable to volatile or derivatized compounds. imist.ma It involves separating the components by GC and then analyzing them by MS, typically using Electron Ionization (EI). EI fragmentation patterns are often characteristic of a compound's structure and can be matched against spectral libraries for identification. GC-MS has been used in the analysis of volatile compounds in Annona species, and while less direct for this compound itself unless derivatized, it is a valuable tool for analyzing other potentially volatile co-occurring compounds in plant extracts. nih.govsemanticscholar.org

Both LC-MS and GC-MS are invaluable for the dereplication of known compounds and the putative identification of new or related alkaloids in complex plant extracts, including those containing this compound. scielo.brresearchgate.net

LC-NMR Coupling for On-Line Structural Information

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) is a hyphenated technique that combines the separation power of LC with the structural elucidation capabilities of NMR spectroscopy. mdpi.com This allows for the acquisition of NMR spectra of compounds as they elute from the LC column, providing detailed structural information in real-time or near real-time. mdpi.com

LC-NMR is particularly useful for the analysis of complex mixtures where isolating individual components for traditional off-line NMR analysis is challenging or time-consuming. mdpi.com Different operational modes, such as on-flow, stop-flow, and loop-storage, can be employed depending on the sample concentration and the required NMR experiment. mdpi.com Stop-flow and loop-storage modes allow for longer acquisition times, improving sensitivity and enabling more complex 2D NMR experiments. mdpi.com

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and functional groups of a molecule, including the connectivity and spatial arrangement of atoms. sgs-institut-fresenius.deazooptics.com For alkaloids like this compound, 1D NMR (¹H and ¹³C NMR) and 2D NMR techniques (e.g., COSY, HSQC, HMBC) are essential for unambiguous structural assignment. researchgate.net

Specific application of LC-NMR to this compound or closely related pyrimidine-β-carboline alkaloids has been reported. Full NMR analysis, including 1D and 2D techniques, was performed for annomontine (B1231002), methoxyannomontine, and this compound to establish their chemical structures. researchgate.netsemanticscholar.org While the provided search results don't explicitly detail an online LC-NMR setup for this compound, the comprehensive NMR analysis performed on isolated samples underscores the importance of NMR in confirming its structure. LC-NMR would enable such detailed analysis directly from a separated mixture.

Spectroscopic Methods for this compound Quantification and Purity Assessment

Spectroscopic methods, beyond their use in hyphenated techniques, play a vital role in the quantification and purity assessment of this compound. These techniques measure the interaction of the compound with electromagnetic radiation.

UV-Visible (UV-Vis) spectroscopy is commonly used for the quantification of compounds that absorb UV or visible light, such as alkaloids with chromophores. sgs-institut-fresenius.deazooptics.com By measuring the absorbance of a solution of this compound at a specific wavelength (typically its λmax), its concentration can be determined using the Beer-Lambert Law, provided a calibration curve is established using standards. UV-Vis detection is often coupled with HPLC for quantitative analysis. researchgate.netuniversiteitleiden.nl UV spectroscopic studies can also provide information about the electronic transitions within the molecule. dergipark.org.trtandfonline.com

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule based on their vibrational modes. sgs-institut-fresenius.deazooptics.com IR spectra show characteristic absorption bands corresponding to specific bonds (e.g., O-H, C=O, C-H, N-H). azooptics.com While typically used for structural confirmation rather than quantification, IR spectroscopy can be used to assess the purity of a solid sample by comparing its spectrum to that of a pure standard. IR spectroscopy has been used in the structural characterization of this compound and related alkaloids. researchgate.netsemanticscholar.org

Nuclear Magnetic Resonance (NMR) spectroscopy, in addition to its use in structural elucidation (as discussed in LC-NMR), can also be used for the quantitative analysis of compounds (qNMR). sgs-institut-fresenius.de By accurately measuring the integrated peak areas in an NMR spectrum relative to an internal standard of known concentration, the concentration of the analyte can be determined. qNMR is particularly useful for determining the purity of a sample without the need for a reference standard of the analyte itself. sgs-institut-fresenius.de Complete ¹H and ¹³C NMR chemical shift assignments have been reported for this compound, providing the basis for potential qNMR applications. researchgate.net

Elemental analysis is another method used for purity assessment by determining the percentage of each element (e.g., C, H, N) in a sample and comparing it to the theoretical composition of the pure compound. tandfonline.com

The combination of these spectroscopic methods provides complementary information for the comprehensive characterization, quantification, and purity assessment of this compound in research applications.

Future Research Trajectories and Unexplored Avenues for N Hydroxyannomontine

Innovations in Green Synthetic Methodologies for N-Hydroxyannomontine

The development of sustainable and environmentally friendly synthetic routes for this compound is a crucial area for future research. Traditional chemical synthesis methods often involve hazardous reagents and generate significant waste. Green synthesis approaches, which utilize biological agents like plants, bacteria, or fungi as reducing and capping agents, offer a promising alternative. frontiersin.orgrsc.orgresearchgate.net These methods are typically eco-friendly, efficient, and non-toxic. frontiersin.org

While the isolation of this compound from natural sources like Annona foetida has been reported, its commercial availability is currently limited, hindering extensive in vitro experimentation. frontiersin.orgnih.gov Developing innovative green synthetic methodologies could provide a more accessible and sustainable supply of this compound for research purposes. Future studies could focus on exploring various plant extracts or microbial systems for their ability to facilitate the biosynthesis or semi-synthesis of this compound under mild conditions. frontiersin.orgresearchgate.net Optimizing parameters such as temperature, pH, and the concentration of biological agents will be essential for maximizing yield and purity. frontiersin.org

Discovery of Novel Biological Targets beyond Current Understandings

Current research has identified antileishmanial activity for this compound. mdpi.commdpi.comnih.gov However, the full spectrum of its biological targets and mechanisms of action remains largely unknown. Future research should aim to discover novel biological targets beyond its established activity.

Given that this compound is a β-carboline alkaloid, exploring its potential interactions with various protein targets, enzymes, and cellular pathways is warranted. Techniques such as activity-based protein profiling, thermal proteome profiling, and high-throughput screening of compound libraries against diverse biological targets could be employed. frontiersin.org Computational approaches, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can also play a significant role in predicting potential novel targets and guiding experimental validation. frontiersin.orgresearchgate.netnih.gov For instance, in silico studies have explored annomontine (B1231002) analogues for activity against SARS-CoV-2 targets like MPRO, PLPRO, spike protein, ACE2, and TMPRSS2, suggesting the potential for β-carboline scaffolds to interact with viral proteins. researchgate.netnih.govdovepress.com While these studies focused on analogues, they highlight the potential for this compound itself or its derivatives to interact with a broader range of biological molecules.

Identifying novel targets could unveil new therapeutic applications for this compound in areas such as infectious diseases beyond leishmaniasis, cancer, or neurological disorders, given the diverse pharmacological activities observed for other β-carboline alkaloids. mdpi.comresearchgate.net

Elucidation of Complete Biosynthetic Pathways

Understanding the complete biosynthetic pathway of this compound in Annona foetida is crucial for potential future metabolic engineering efforts to enhance its production. While a proposed biosynthesis for related pyrimidine-β-carboline alkaloids suggests a Pictet-Spengler condensation involving 6-bromotryptamine and a transamination product of arginine or homoarginine, the specific steps and enzymes involved in the formation of the N-hydroxy group in this compound are yet to be fully elucidated. researchgate.net

Future research should focus on isolating and characterizing the enzymes responsible for each step of the pathway, including the putative N-hydroxylation step. Techniques such as genome sequencing of Annona foetida, transcriptomics, and proteomics can help identify candidate genes and proteins involved in the biosynthesis. mdpi.com Stable isotope labeling experiments and in vitro enzymatic assays can further confirm the proposed pathway intermediates and enzymatic activities. mdpi.com A detailed understanding of the biosynthesis could pave the way for developing biotechnological methods for this compound production, potentially offering a more controlled and scalable source compared to extraction from natural plant material.

Exploration of Epigenetic and Gene Expression Modulatory Roles (Hypothetical)

The potential of this compound to modulate epigenetic mechanisms and gene expression is a hypothetical yet intriguing area for future research. Epigenetic modifications, such as DNA methylation, histone modification, and non-coding RNA regulation, play critical roles in regulating gene expression and are implicated in various diseases. mdpi.comfrontiersin.orgimmunopaedia.org.zanih.govmdpi.com

While there is currently no direct evidence linking this compound to epigenetic or gene expression modulation, other natural products and alkaloids have been shown to exert such effects. frontiersin.org Future studies could investigate whether this compound influences DNA methylation patterns, histone modification profiles (e.g., acetylation, methylation), or the expression of non-coding RNAs like microRNAs. mdpi.comfrontiersin.orgimmunopaedia.org.zanih.govmdpi.com Techniques such as chromatin immunoprecipitation sequencing (ChIP-seq), RNA sequencing (RNA-seq), and methylation arrays could be employed to assess these potential effects in relevant cell lines or model systems. mdpi.comfrontiersin.org Identifying such roles could uncover novel mechanisms of action and potential therapeutic applications, particularly in diseases where epigenetic dysregulation is a contributing factor.

Development of Advanced Delivery Systems for Research Probes

The limited commercial availability and potentially challenging physicochemical properties of this compound may necessitate the development of advanced delivery systems to facilitate its use as a research probe in various biological studies. frontiersin.orgnih.gov

Q & A

Q. What spectroscopic and computational methods are recommended for the structural elucidation of N-Hydroxyannomontine?

To confirm the structure of this compound, employ 1D/2D NMR techniques (e.g., 1H^1H, 13C^{13}C, 15N^{15}N, 1H^1H-1H^1H COSY, HMBC, HSQC) to assign all protons, carbons, and nitrogen atoms. For example, 15N^{15}N-HMBC can resolve ambiguities in the β-carboline core . Pair this with density functional theory (DFT) calculations to optimize molecular geometry and predict NMR chemical shifts, ensuring alignment between experimental and theoretical data .

Q. How can researchers validate computational docking models for studying this compound’s interactions with biological targets?

Use AutoDock Vina with a multi-step workflow:

  • Generate ligand and receptor files with proper protonation states.
  • Define a docking grid covering the active site (e.g., DNA topoisomerase II).
  • Run multiple docking simulations with randomized ligand orientations.
  • Validate results by comparing binding affinities to experimental IC50_{50} values and analyzing conserved interactions (e.g., hydrogen bonds with catalytic residues) .

Q. What protocols ensure reproducibility when synthesizing this compound from literature methods?

  • Cross-reference primary literature for reaction conditions (e.g., solvent ratios, temperature, catalysts).
  • Document raw data (e.g., TLC plates, HPLC chromatograms) and processed yields in appendices, following ICH guidelines for traceability .
  • Perform 1H^1H-NMR at each purification step to confirm intermediate structures .

Q. How should researchers manage and archive spectral data for this compound?

Adopt FAIR data principles :

  • Store raw NMR (FID files), IR, and mass spectra in repositories like nmrXiv or Chemotion .
  • Include metadata (e.g., solvent, temperature, instrument parameters) to enable replication .

Advanced Research Questions

Q. How can contradictory data on this compound’s pharmacological activity be resolved?

  • Conduct systematic reviews using PRISMA guidelines to aggregate studies, assess bias (e.g., via Cochrane Risk of Tool), and perform meta-analyses on IC50_{50} values .
  • Replicate conflicting experiments under standardized conditions (e.g., cell lines, assay protocols) and analyze variances using ANOVA with post-hoc tests .

Q. What experimental design considerations minimize uncertainties in measuring this compound’s cytotoxic effects?

  • Use dose-response curves with ≥6 concentrations and triplicate technical replicates.
  • Include positive controls (e.g., doxorubicin) and account for solvent toxicity (e.g., DMSO <0.1%).
  • Quantify uncertainties via error propagation analysis (e.g., standard deviation of IC50_{50}) and report confidence intervals .

Q. How can molecular dynamics (MD) simulations refine docking predictions for N-Hydroxyannontine?

  • After docking, run 100-ns MD simulations (AMBER/CHARMM force fields) to assess binding stability.
  • Calculate RMSD, RMSF, and binding free energies (MM/PBSA) to identify critical residues and validate pose retention over time .

Q. What strategies address low yield in this compound isolation from natural sources?

  • Optimize extraction using Design of Experiments (DoE) : Vary parameters (e.g., solvent polarity, pH) and analyze via LC-MS.
  • Screen alternative sources (e.g., Annona purpurea vs. Simaba guianensis) and employ semi-synthesis to derivatize precursors .

Q. How should researchers design in vivo studies to evaluate this compound’s bioavailability?

  • Follow ICH S7A guidelines :
    • Use pharmacokinetic models (non-compartmental analysis) to calculate CmaxC_{max}, TmaxT_{max}, and AUC.
    • Include tissue distribution studies (e.g., HPLC-MS/MS quantification in plasma, liver, brain) .

Q. What methodologies reconcile discrepancies between DFT-predicted and experimental UV-Vis spectra?

  • Re-optimize computational parameters: Increase basis set size (e.g., 6-311++G**), include solvent effects (PCM model), and simulate vibronic transitions .
  • Validate with time-dependent DFT (TD-DFT) to account for excited-state interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.